6-Fluoro-2-methylpyridin-3-amine
Overview
Description
6-Fluoro-2-methylpyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. It is a solid compound that is often used as a building block in organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methylpyridin-3-amine typically involves the fluorination of 2-methylpyridin-3-amine. One common method is the Balz-Schiemann reaction, where the amino group is diazotized and then replaced with a fluorine atom . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the use of high-purity starting materials and precise control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form 6-fluoro-2-methylpyridine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridines .
Scientific Research Applications
6-Fluoro-2-methylpyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, thereby modulating biological activity . The compound can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-methylpyridin-2-amine: Similar in structure but differs in the position of the methyl and amino groups.
2-Fluoro-6-methylpyridin-3-amine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness
6-Fluoro-2-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position and the methyl group at the 2-position enhances its reactivity and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
6-fluoro-2-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWLHILHNANUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646647 | |
Record name | 6-Fluoro-2-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28489-47-6 | |
Record name | 6-Fluoro-2-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-2-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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